1-(2-Aminopyrimidin-5-YL)ethanone

Kinase inhibitor synthesis Regioisomerism PI3K/mTOR inhibitors

Medicinal chemists developing kinase inhibitors face a critical challenge: using the wrong 2-aminopyrimidine regioisomer can completely abolish target binding and activity. 1-(2-Aminopyrimidin-5-yl)ethanone (CAS 124491-42-5) is the specific 5-acetyl-2-aminopyrimidine isomer validated for PI3K/mTOR inhibitor synthesis (e.g., compound 17f, PI3Kα IC50 = 4.2 nM). • Batch-certified (NMR, HPLC, GC); ≥95% purity ensures reproducible coupling and SAR data. • 5-Acetyl handle enables diversification via α-halogenation, hydrazine condensation, or reduction. • Aligns with kinase inhibitor IP landscape (e.g., US8030487B2) for commercially viable drug candidate programs.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 124491-42-5
Cat. No. B044251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminopyrimidin-5-YL)ethanone
CAS124491-42-5
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(N=C1)N
InChIInChI=1S/C6H7N3O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3,(H2,7,8,9)
InChIKeyUYVRMDUESKFUJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Aminopyrimidin-5-yl)ethanone CAS 124491-42-5: A Core 5-Position Pyrimidine Intermediate for Kinase-Focused Drug Discovery


1-(2-Aminopyrimidin-5-yl)ethanone (CAS 124491-42-5) is a 5-substituted 2-aminopyrimidine derivative that serves as a critical building block in medicinal chemistry. The 2-aminopyrimidine scaffold is recognized as one of the most important pharmacophores in drug discovery, with derivatives demonstrating diverse biological activities including kinase inhibition [1]. The compound possesses a molecular formula of C6H7N3O and a molecular weight of 137.14 g/mol, with the acetyl group positioned at the 5-position of the pyrimidine ring, a substitution pattern that confers distinct reactivity and downstream product profiles compared to other positional isomers .

Why 1-(2-Aminopyrimidin-5-yl)ethanone Cannot Be Simply Replaced by Other 2-Aminopyrimidine Building Blocks in Synthesis


The 2-aminopyrimidine class encompasses a wide array of substitution patterns, each dictating distinct reactivity profiles and ultimate biological target engagement in downstream products. Simply substituting 1-(2-aminopyrimidin-5-yl)ethanone with a 4-position regioisomer or a non-acetyl 5-substituted analog fundamentally alters the vector and geometry of subsequent coupling reactions . This is particularly critical in kinase inhibitor synthesis, where the 2-aminopyrimidine moiety acts as a hinge-binding motif, and the precise positioning of substituents like the 5-acetyl group directly impacts binding affinity and selectivity [1]. Using the wrong isomer or a generic analog can lead to a complete loss of activity or a significant shift in the kinase inhibition profile, as demonstrated by the narrow structure-activity relationships observed in 2-aminopyrimidine-based kinase inhibitors [2].

Quantitative Differentiation Evidence for 1-(2-Aminopyrimidin-5-yl)ethanone Relative to Analogs


Regioisomeric Differentiation: 5-Acetyl Substitution Enables Unique Kinase Inhibitor Scaffold Synthesis Compared to 4-Acetyl Isomer

1-(2-Aminopyrimidin-5-yl)ethanone (CAS 124491-42-5) and its 4-position regioisomer (CAS 106157-82-8) are distinct chemical entities with different substitution patterns. The 5-acetyl position of the target compound is a critical feature for synthesizing advanced kinase inhibitor scaffolds, such as the 2-(2-aminopyrimidin-5-yl)-4-morpholino-quinazoline series, which demonstrated potent PI3Kα inhibition with an IC50 of 4.2 nM [1]. In contrast, the 4-position isomer yields a different vector and is not reported to lead to the same active pharmacophore series. Furthermore, a broad patent covering 2-amino-5-substituted pyrimidine inhibitors highlights the specific utility of the 5-position for generating potent kinase inhibitors targeting Src, Vegfr, and other kinases, a claim not extended to the 4-position analogs [2]. This regioisomeric specificity is crucial for medicinal chemists aiming to replicate or optimize a specific binding mode.

Kinase inhibitor synthesis Regioisomerism PI3K/mTOR inhibitors

Quantitative Impact on Kinase Inhibition: 5-Acetylpyrimidine Core Drives Sub-Nanomolar PI3Kα Potency

Derivatives built from the 1-(2-aminopyrimidin-5-yl)ethanone core have demonstrated exceptional potency in kinase inhibition assays. The 5-acetylpyrimidine moiety is a key structural feature in compound 17f (a 2-(2-aminopyrimidin-5-yl)-4-morpholino-quinazoline derivative), which exhibits a PI3Kα IC50 of 4.2 nM [1]. In a related chemotype, a compound incorporating the 2-aminopyrimidin-5-yl group (N-((2-(2-aminopyrimidin-5-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-methylmethanesulfonamide) achieved an even more potent PI3Kα IC50 of 1 nM [2]. This level of potency is a direct consequence of the specific substitution pattern and underscores the value of this building block for generating highly active kinase inhibitors.

PI3K inhibition mTOR inhibition Cancer therapeutics

Patent-Specific Utility: 5-Acetyl Substitution Is a Claimed Feature in Kinase Inhibitor Intellectual Property

The specific 5-substitution pattern of 1-(2-aminopyrimidin-5-yl)ethanone is not just a structural nuance but is a feature explicitly claimed and exploited in key kinase inhibitor patents. US Patent US8030487B2, titled '2-amino—5-substituted pyrimidine inhibitors,' specifically claims compounds with the 5-substituted 2-aminopyrimidine core for inhibiting kinases such as Src and Vegfr [1]. This patent protection underscores the commercial and therapeutic relevance of this specific substitution pattern. The use of 1-(2-aminopyrimidin-5-yl)ethanone as a synthetic intermediate provides a direct route to compounds within this patent space, whereas using a 4-substituted or unsubstituted analog would place a project outside the scope of this established intellectual property framework.

Intellectual property Kinase inhibitor patents Synthetic intermediate

Validated Analytical Characterization: ≥95% Purity with NMR, HPLC, and GC Batch-Specific Certification

For procurement and synthetic reproducibility, the analytical characterization of a building block is paramount. 1-(2-Aminopyrimidin-5-yl)ethanone (CAS 124491-42-5) is available from reputable suppliers with a guaranteed minimum purity of 95%, and more importantly, with batch-specific quality control documentation including NMR, HPLC, and GC spectra . This level of analytical rigor ensures that researchers can rely on the identity and purity of the compound for sensitive synthetic steps. In contrast, some generic sources may offer the compound without such comprehensive analytical data, introducing uncertainty and potential variability in downstream experiments.

Analytical chemistry Quality control Synthetic intermediate

Functional Group Differentiation: 5-Acetyl Group Enables Divergent Synthetic Pathways vs. 5-Formyl Analogs

Within the 5-substituted 2-aminopyrimidine class, the nature of the substituent dramatically influences the synthetic routes available. 1-(2-Aminopyrimidin-5-yl)ethanone, with its 5-acetyl group, offers distinct reactivity compared to the 5-carbaldehyde analog (2-aminopyrimidine-5-carbaldehyde, CAS 120747-84-4). The acetyl group can undergo various transformations, such as alpha-halogenation, condensation with hydrazines to form pyrazoles, or reduction to an alcohol, which are not directly accessible from the aldehyde . This provides medicinal chemists with a unique set of synthetic handles to diversify the 5-position of the pyrimidine core, a strategy frequently employed in kinase inhibitor SAR exploration [1].

Synthetic chemistry Heterocyclic chemistry Functional group interconversion

Optimal Research and Industrial Application Scenarios for 1-(2-Aminopyrimidin-5-yl)ethanone


Lead Generation and SAR Exploration for PI3K/mTOR Kinase Inhibitors

This compound is ideally suited as a core starting material for the synthesis of 2-aminopyrimidine-based PI3K/mTOR inhibitors. As demonstrated by compound 17f (PI3Kα IC50 = 4.2 nM) [1], the 5-acetylpyrimidine core is a validated scaffold for achieving high target potency. Medicinal chemists should procure this specific isomer to explore structure-activity relationships around the 2-amino and 5-acetyl positions to optimize potency, selectivity, and pharmacokinetic properties for cancer therapeutics targeting the PI3K/Akt/mTOR pathway.

Synthesis of Patent-Protected 5-Substituted Pyrimidine Kinase Inhibitor Scaffolds

Organizations aiming to generate novel kinase inhibitors within the intellectual property landscape of 2-amino-5-substituted pyrimidines should use 1-(2-aminopyrimidin-5-yl)ethanone as a key intermediate. This ensures that the resulting compounds are aligned with the core structure claimed in patents like US8030487B2 [2], which covers inhibitors of Src, Vegfr, and other kinases. This strategic selection supports freedom-to-operate analyses and the development of commercially viable drug candidates.

Building Block for Diversified Heterocyclic Libraries via Acetyl Group Transformations

The 5-acetyl group on this compound provides a versatile handle for chemical diversification, making it an excellent building block for generating focused heterocyclic libraries. Unlike the 5-carbaldehyde analog, the acetyl group can undergo alpha-halogenation, condensation with hydrazines to form pyrazoles, or reduction to an alcohol [3]. This allows researchers to efficiently explore a distinct region of chemical space around the 2-aminopyrimidine pharmacophore, accelerating hit-to-lead and lead optimization campaigns.

Quality-Controlled Intermediate for Multi-Step Synthesis in Drug Discovery CROs

For contract research organizations (CROs) and pharmaceutical development groups engaged in multi-step synthesis, the availability of 1-(2-aminopyrimidin-5-yl)ethanone with batch-specific analytical certification (NMR, HPLC, GC, ≥95% purity) is critical . Using a well-characterized building block eliminates the need for in-house re-purification and characterization, reducing cycle times and ensuring consistent, reproducible outcomes in complex synthetic sequences, thereby enhancing overall workflow efficiency and project timelines.

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